4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features a piperidine ring, which is a common structural motif in many pharmaceuticals due to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a suitable diketone, followed by cyclization and subsequent functionalization to introduce the piperidine ring . The reaction conditions often include the use of catalysts such as iron complexes and reducing agents like phenylsilane .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality. The scalability of the synthesis is a crucial factor in industrial settings, and methods are continuously refined to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert ketones or aldehydes to alcohols.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These include compounds like Zardaverine and Emorfazone, known for their anti-inflammatory and antiplatelet activities.
Piperidine derivatives: Compounds such as piperidinones and spiropiperidines, which are widely used in pharmaceuticals.
Uniqueness
4-Amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride stands out due to its unique combination of a pyridazinone core and a piperidine ring. This structural motif enhances its pharmacological profile, making it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
4-amino-2-phenyl-5-piperidin-1-ylpyridazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O.ClH/c16-14-13(18-9-5-2-6-10-18)11-17-19(15(14)20)12-7-3-1-4-8-12;/h1,3-4,7-8,11H,2,5-6,9-10,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHKBNDBLQIHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.